5-Deoxy-L-arabonic acid 1,4-lactone

Descripción general

Descripción

5-Deoxy-L-arabonic acid 1,4-lactone is a monosaccharide and an indispensable pharmaceutical compound . It is renowned for its robust antioxidative and antiviral attributes . It plays a pivotal role in the formulation of medicinal remedies combating oxidative stress-related ailments and viral afflictions .

Molecular Structure Analysis

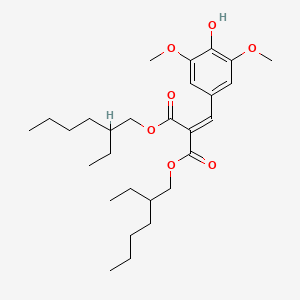

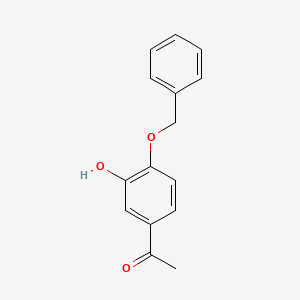

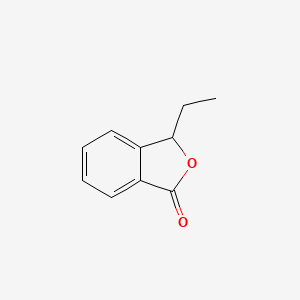

The molecular formula of this compound is C5H8O4 . Its IUPAC name is (3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one . The molecular weight is 132.12 .Physical And Chemical Properties Analysis

The boiling point of this compound is 263.9±7.0°C at 760 mmHg . Its density is 1.5±0.1 g/cm3 . It is recommended to be stored at -20°C .Aplicaciones Científicas De Investigación

Thermal Degradation and Stability

Studies on the thermal degradation of deoxy-hexonic acids and lactones, such as 2-deoxy-D-arabino-hexonic acid and 3-deoxy-D-ribo-hexono-1,4-lactone, have provided insights into their thermal stability and decomposition products. These studies are crucial for understanding the thermal behavior of similar deoxy sugars and lactones, including 5-Deoxy-L-arabonic acid 1,4-lactone, in various applications ranging from material science to biochemistry (Shafizadeh & Lai, 1975).

Inhibition of Glycosidases

Aldonolactones, including those derived from pyranose sugars and uronic acids, have been studied for their inhibitory properties towards glycosidases. This research is significant for developing inhibitors based on the lactone configuration, which may include derivatives of this compound. Such inhibitors have potential applications in medicine and agriculture (Conchie et al., 1967).

Regioselective Halogenation

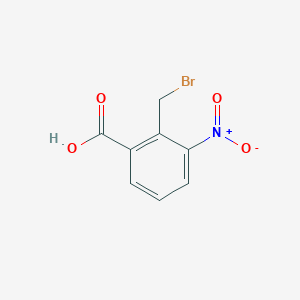

Research on the regioselective halogenation of pentono-1,4-lactones to produce 5-chloro- and 5-bromo-5-deoxy derivatives highlights synthetic pathways that could be applied to this compound. These methodologies are relevant for the synthesis of novel compounds with potential applications in pharmaceuticals and organic chemistry (Bouchez et al., 1997).

Microbial Synthesis

The microbial synthesis of energetic material precursors from sugars, including the conversion of l-arabinose to l-arabino-1,4-lactone and l-arabinonic acid, demonstrates the biotechnological applications of lactones derived from deoxy sugars. This approach offers a green alternative to chemical syntheses for producing industrially relevant chemicals (Niu et al., 2003).

Safety and Hazards

While specific safety and hazard information for 5-Deoxy-L-arabonic acid 1,4-lactone is not available in the search results, general safety measures for handling chemicals should be followed. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propiedades

IUPAC Name |

(3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-2-3(6)4(7)5(8)9-2/h2-4,6-7H,1H3/t2-,3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHWQRJRDKSSIF-YVZJFKFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90463983 | |

| Record name | (3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76647-70-6 | |

| Record name | 5-Deoxy-L-arabinonic acid γ-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76647-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.